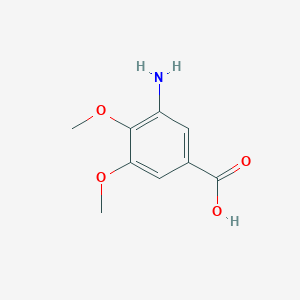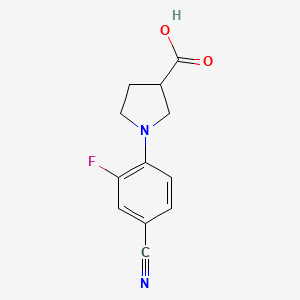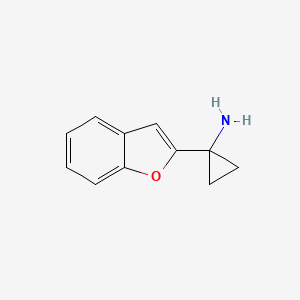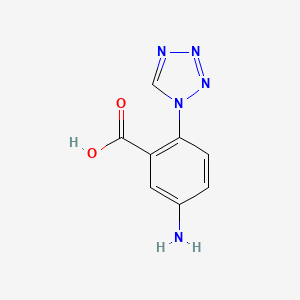![molecular formula C10H10BrNO B1529436 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1339252-58-2](/img/structure/B1529436.png)
2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile
Übersicht
Beschreibung
“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is a chemical compound with the molecular formula C10H10NOBr . It has a molecular weight of 240.1 . It is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The molecular structure of “2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” involves a bromophenyl group attached to a hydroxypropanenitrile group . The InChI code for this compound is 1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 .Physical And Chemical Properties Analysis
“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is an oil at room temperature . It has a molecular weight of 240.1 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation Reactions
A study by Wakui et al. (2004) demonstrates the use of palladium catalysis in the arylation of ketones, which shares a reaction mechanism potentially applicable to 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This process involves multiple arylation via C-C and C-H bond cleavages to produce tetraarylethanes and diaryl isochromanones, highlighting a pathway for creating complex organic structures from simpler bromophenyl compounds (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Synthesis of Brominated Flavones
Research by Jakhar and Makrandi (2012) on bromination of phenylpropanones under solvent-free conditions to yield bromoflavones could relate to the synthesis or functionalization of 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This method presents a green chemistry approach to introducing bromine atoms into organic molecules, potentially applicable to synthesizing derivatives of the compound (Jakhar & Makrandi, 2012).
Chemical Reactivity and Bromophenol Derivatives
A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) reveals the potential for extracting naturally occurring brominated compounds with similar bromophenyl structures. These compounds have been explored for their antibacterial properties, suggesting potential biomedical applications for bromophenyl compounds (Zhao et al., 2004).
Nitrilase-Enabled Herbicide Detoxification
Stalker, McBride, and Malyj (1988) describe the engineering of transgenic plants expressing a bacterial gene for nitrilase, which detoxifies bromoxynil, a brominated nitrile herbicide. This research underscores the broader implications of nitrile-containing compounds in biotechnology and agriculture, providing a context for the environmental and agricultural applications of nitrile chemistry (Stalker, McBride, & Malyj, 1988).
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISUDUDBUCQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



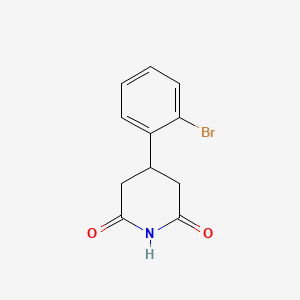
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
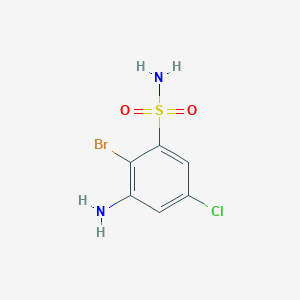
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

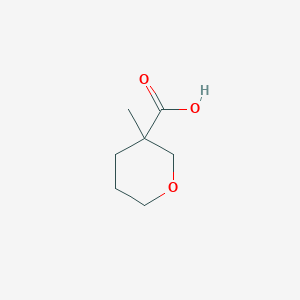
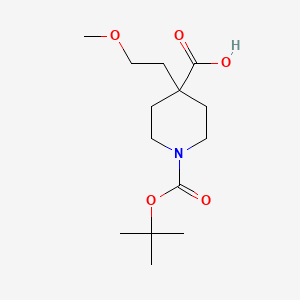
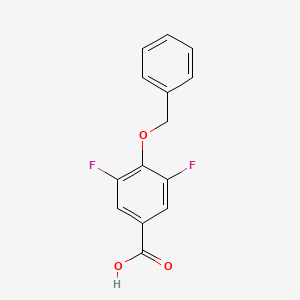
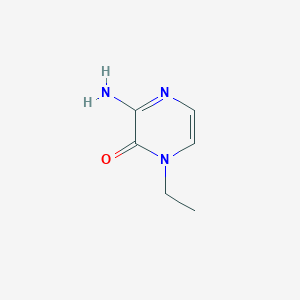
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
